molecular formula C9H7F11O3 B12077741 2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate

2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate

Katalognummer: B12077741
Molekulargewicht: 372.13 g/mol
InChI-Schlüssel: SDFKUUVBAPNHOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C9H7F11O3 and a molecular weight of 372.13 g/mol . This compound is characterized by the presence of both difluoroethyl and perfluorohexyl groups, making it a unique and versatile chemical in various applications.

Vorbereitungsmethoden

The synthesis of 2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 2,2-difluoroethanol with 1H,1H,2H,2H-perfluorohexyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily related to its ability to interact with various molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity, stability, and overall behavior in different environments. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, while the perfluorohexyl group can impart hydrophobicity and resistance to degradation .

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate can be compared to other fluorinated carbonates, such as:

These comparisons highlight the unique properties of this compound, particularly its balance of hydrophobicity and reactivity due to the presence of both difluoroethyl and perfluorohexyl groups.

Eigenschaften

Molekularformel

C9H7F11O3

Molekulargewicht

372.13 g/mol

IUPAC-Name

2,2-difluoroethyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C9H7F11O3/c10-4(11)3-23-5(21)22-2-1-6(12,13)7(14,15)8(16,17)9(18,19)20/h4H,1-3H2

InChI-Schlüssel

SDFKUUVBAPNHOV-UHFFFAOYSA-N

Kanonische SMILES

C(COC(=O)OCC(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.